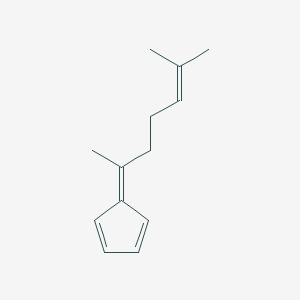
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,5-dimethyl-4-hexenylidene group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- can be achieved through several synthetic routes. One common method involves the dehydrogenation of cyclopentadiene derivatives. The reaction typically requires a catalyst and elevated temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound often involves the cracking of dicyclopentadiene at high temperatures (around 180°C) to yield the monomeric form of cyclopentadiene, which can then be further functionalized to introduce the 1,5-dimethyl-4-hexenylidene group .
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentadiene derivatives.
科学研究应用
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or ketones .
相似化合物的比较
Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl-: Similar structure but lacks the 1,5-dimethyl-4-hexenylidene group.
1,3-Cyclopentadiene, 5-(1-methylethylidene)-: Contains an isopropylidene group instead of the 1,5-dimethyl-4-hexenylidene group.
Uniqueness
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is unique due to the presence of the 1,5-dimethyl-4-hexenylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentadiene derivatives .
属性
CAS 编号 |
64243-15-8 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
5-(6-methylhept-5-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-11(2)7-6-8-12(3)13-9-4-5-10-13/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI 键 |
VSUVAMYJGFXXJU-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=C1C=CC=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


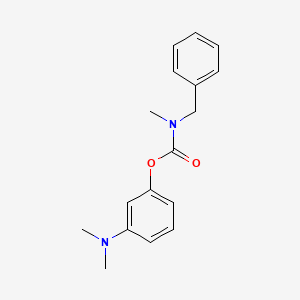
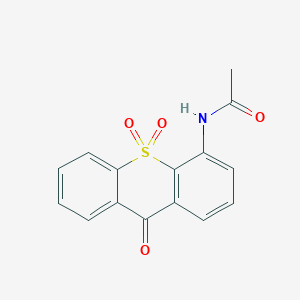
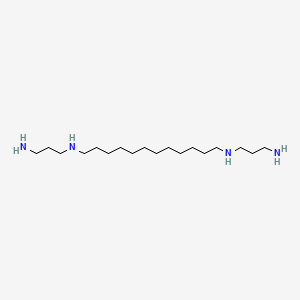
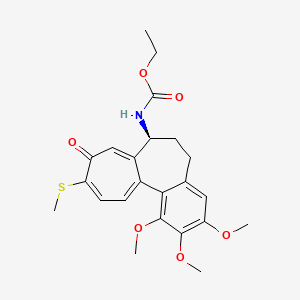
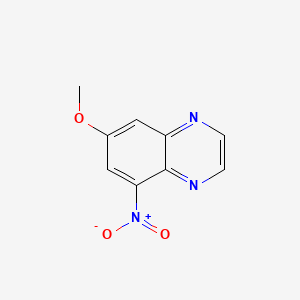
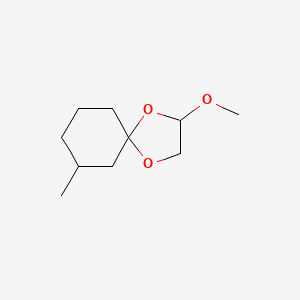
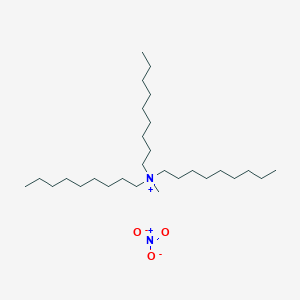
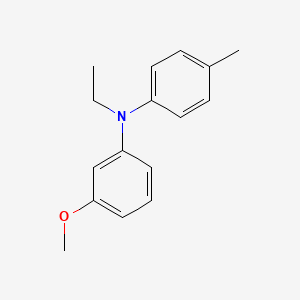
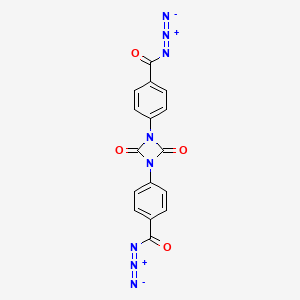
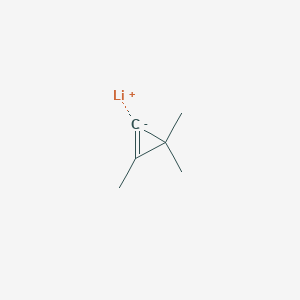
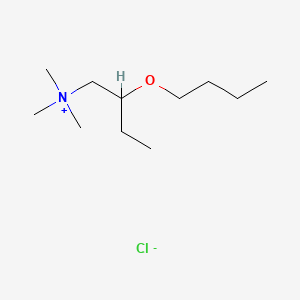
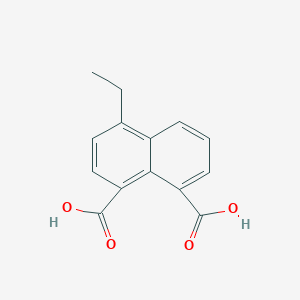
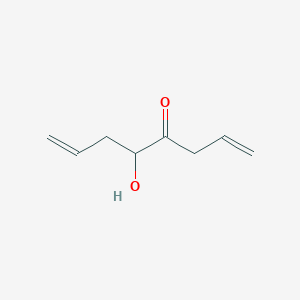
![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
